molecular formula C18H16N2O3 B2713482 N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 439120-83-9

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2713482
CAS No.: 439120-83-9
M. Wt: 308.337
InChI Key: MPWBXEXULAOWBI-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is an organic compound that features a complex structure with a pyrrole ring, a furan ring, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furfural reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phenylacetyl Group Addition: The phenylacetyl group can be added through a nucleophilic acyl substitution reaction, where the pyrrole derivative reacts with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and pyrrole rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide: Unique due to its specific combination of furan, pyrrole, and phenylacetyl groups.

    N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group, which may alter its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBXEXULAOWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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